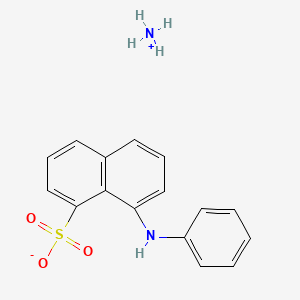
2-Amino-5-fluoropyrimidine-4,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-fluoropyrimidine-4,6-diol, also known as 5-FUdR, is a naturally occurring heterocyclic compound found in many organisms. It is an important building block for the synthesis of a variety of drugs, such as anticancer agents, antibiotics, and antifungal agents. 5-FUdR is an important intermediate for the synthesis of many pharmaceuticals, especially those used in cancer chemotherapy. It is also used in the synthesis of other compounds, such as vitamins and food additives.
Scientific Research Applications
Synthesis and Biological Activity
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines
This research discusses the synthesis of a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines and their conversion to 2-amino-4,6-dichloropyrimidines. The compounds were tested for their ability to inhibit immune-activated nitric oxide production, with the 5-fluoro-2-amino-4,6-dichloropyrimidine showing significant inhibitory effects, suggesting potential applications in immune response modulation (Jansa et al., 2014).
Regioselective Synthesis of 2,4-Disubstituted-5-fluoropyrimidines
This study presents the regioselective synthesis of novel compounds, namely 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, highlighting their potential as kinase inhibitors. These compounds, related to 2-Amino-5-fluoropyrimidine-4,6-diol, demonstrate the versatility and medicinal relevance of fluoropyrimidine derivatives (Wada et al., 2012).
Ag-Assisted Fluorination of Unprotected 4,6-Disubstituted 2-Aminopyrimidines
This paper describes a method for the direct fluorination of 4,6-disubstituted 2-aminopyrimidines, yielding 4,6-disubstituted 5-fluoro-2-aminopyrimidines. The process involves the use of Selectfluor and Ag(I), underlining the importance of such methods in synthesizing fluorinated pyrimidine derivatives with potential biological applications (Wang et al., 2017).
Efficient Approach to 2,6-Disubstituted 4-Fluoropyrimidines
The research introduces a practical method to synthesize 2,6-disubstituted 4-fluoropyrimidines from α-CF3 aryl ketones and different amidine hydrochlorides. This provides a straightforward approach to these compounds, which are important building blocks in medicinal chemistry (Liu et al., 2019).
Synthesis and Mechanistic Studies
Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine
This study details the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine, an intermediate for nitropyrimidines used as inactivators of the DNA repairing protein MGMT. The paper provides insights into the reactivity of these compounds, which may inform further research into their potential applications (Lopez et al., 2009).
Mechanism of Action
Target of Action
It is known that similar compounds have been found to inhibit immune-activated nitric oxide production .
Mode of Action
It is known that similar compounds, irrespective of the substituent at the 5 position, inhibit immune-activated nitric oxide production .
Biochemical Pathways
Related compounds have been found to inhibit nitric oxide production, suggesting that 2-amino-5-fluoropyrimidine-4,6-diol may interact with pathways involving nitric oxide .
Result of Action
It is known that similar compounds inhibit immune-activated nitric oxide production .
Properties
IUPAC Name |
2-amino-5-fluoro-4-hydroxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3O2/c5-1-2(9)7-4(6)8-3(1)10/h(H4,6,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKBZBJTAFWAEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283707 |
Source


|
| Record name | 2-Amino-5-fluoropyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669-96-5 |
Source


|
| Record name | 669-96-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33031 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-5-fluoropyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy-](/img/structure/B1330180.png)









